AM 92016

IKr inhibition Class III antiarrhythmic Potency comparison

AM 92016 is a potent, selective IKr blocker (IC50 40 nM) with no β-blockade. Its 1000× higher potency vs. sotalol and proarrhythmic profile make it essential for cardiac repolarization studies and cardiotoxicity screening. Distinguish IKr-specific effects from confounding calcium or If modulation. Ideal for neuroscience calcium dysregulation research.

Molecular Formula C26H30Cl2N2O6S
Molecular Weight 569.5 g/mol
CAS No. 178894-81-0
Cat. No. B1664828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM 92016
CAS178894-81-0
Synonyms1-(4-methanesulfonamidophenoxy)-3--(N-methyl-3,4-dichlorophenylethylamino)-2-propanol, benzoic acid salt
AM 92016
AM-92016
Molecular FormulaC26H30Cl2N2O6S
Molecular Weight569.5 g/mol
Structural Identifiers
SMILESCN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C19H24Cl2N2O4S.C7H6O2/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;8-7(9)6-4-2-1-3-5-6/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1-5H,(H,8,9)
InChIKeyKLXOTINBPRNEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AM 92016 (CAS 178894-81-0) for IKr Channel Research: Procurement Guide for Selective Delayed Rectifier Potassium Current Blocker


AM 92016 (CAS 178894-81-0) is a small-molecule delayed rectifier potassium current (IKr) blocker belonging to the oxypropanolamine class, structurally an analogue of sotalol [1]. It specifically inhibits the time-dependent delayed rectifier potassium current (IKr) with an IC50 of 40 nM in isolated rabbit sinoatrial node cells [2], while demonstrating no β-adrenoceptor blocking activity . This compound serves as a critical tool for investigating potassium channel physiology, cardiac electrophysiology, and neuronal excitability in research settings.

Why AM 92016 Cannot Be Substituted by Generic IKr Blockers: Critical Differentiation from Sotalol and Class III Antiarrhythmics


Generic substitution of IKr blockers is scientifically unjustifiable due to profound pharmacological divergence within this class. AM 92016 exhibits a unique profile: it demonstrates approximately 1000-fold higher in vitro potency than its structural analogue sotalol [1], yet completely lacks β-adrenoceptor blocking activity that characterizes many oxypropanolamine derivatives . Moreover, its selectivity for IKr over L-type calcium channels (Cav) and hyperpolarization-activated inward current (If) at 1 µM [2] distinguishes it from less selective potassium channel modulators. Most critically, in vivo data reveal that AM 92016 paradoxically produces proarrhythmic rather than antiarrhythmic effects [1], a critical distinction for researchers modeling arrhythmogenesis or screening for cardiotoxicity. These quantitative and qualitative differences preclude meaningful experimental substitution with generically described 'IKr blockers.'

AM 92016 Quantitative Differentiation Evidence: Head-to-Head Comparisons with IKr Blockers and Class III Candidates


IKr Inhibitory Potency: AM 92016 vs. Sotalol

In vitro, AM 92016 demonstrates approximately 1000-fold greater potency than sotalol in producing Class III anti-arrhythmic effects, based on concentration-response comparisons [1].

IKr inhibition Class III antiarrhythmic Potency comparison

IKr Inhibition Potency: AM 92016 IC50 in Sinoatrial Node Cells

AM 92016 inhibits the delayed rectifier potassium current (IKr) with an IC50 of 40 nM in isolated rabbit sinoatrial node cells [1].

IKr IC50 Sinoatrial node Electrophysiology

Selectivity Profile: IKr vs. L-Type Calcium and If Currents

AM 92016 at 1 µM shows selectivity for IKr over L-type voltage-gated calcium (Cav) current and hyperpolarization-activated inward current (If) [1].

Selectivity IKr L-type calcium channel If current

In Vivo Proarrhythmic Activity: Quantified Arrhythmia Induction vs. Control

In anaesthetized pigs, AM 92016 infusion (2.5 µg/kg/min) significantly increased the total number of arrhythmias following coronary artery occlusion from 266 ± 26 (control) to 535 ± 148 (P<0.05) [1]. Additionally, time to onset of ventricular fibrillation was reduced from 24 ± 1 min to 18 ± 3 min [1].

Proarrhythmia In vivo Arrhythmogenesis Cardiotoxicity

Neuronal Calcium Homeostasis: Blockade of NH4Cl-Induced Calcium Fluctuations

In rat hippocampal cell cultures, AM-92016 (3 µM) completely neutralized intracellular calcium fluctuations induced by 8 mM NH4Cl (a model of neuronal hyperactivity) [1]. At 15 µM, administered prior to NH4Cl, it completely abolished the hyperactive state, while at 10 µM it did not affect spontaneous calcium oscillations [1].

Neuronal hyperactivity Calcium imaging Delayed rectifier potassium current

Optimal Research and Industrial Use Cases for AM 92016 Based on Validated Quantitative Evidence


Cardiac Electrophysiology: IKr-Dependent Action Potential Prolongation Studies

AM 92016's potent IKr blockade (IC50 40 nM) makes it an ideal tool for investigating the role of delayed rectifier potassium currents in cardiac repolarization [1]. Researchers can use it to prolong action potential duration in isolated ventricular myocytes (guinea pig and rabbit) and sinoatrial node cells, enabling precise mechanistic studies of arrhythmia substrates and drug-induced QT prolongation screening [2].

Arrhythmogenesis and Cardiotoxicity Screening: Proarrhythmic Positive Control

Given its validated proarrhythmic activity in both guinea pig and pig models (e.g., doubling arrhythmia count post-coronary occlusion), AM 92016 serves as a reliable positive control in preclinical cardiotoxicity assessments [1]. It can be used to benchmark the arrhythmogenic potential of novel chemical entities or to study the mechanisms underlying IKr-blocker-induced torsades de pointes.

Neuronal Excitability and Calcium Dyshomeostasis Research

The demonstrated ability of AM-92016 (3-15 µM) to neutralize NH4Cl-induced calcium fluctuations in hippocampal cultures positions it as a valuable tool for neuroscience research [1]. Applications include studying the role of delayed rectifier potassium channels in epilepsy, hyperammonemia, stroke, and neurodegenerative diseases where calcium dysregulation contributes to pathology.

Selectivity Profiling: Differentiating IKr from Off-Target Currents

AM 92016's lack of effect on L-type calcium channels and If current at 1 µM enables researchers to attribute observed electrophysiological changes specifically to IKr blockade [1]. This is crucial in complex preparations where multiple ion channels are co-expressed and off-target modulation could confound data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM 92016

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.